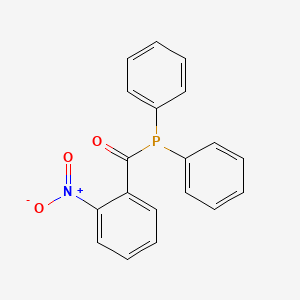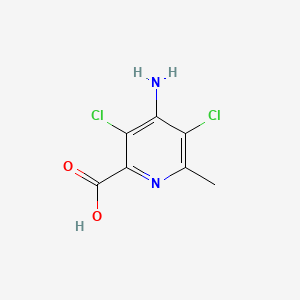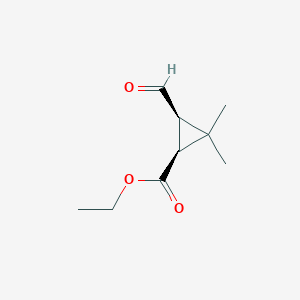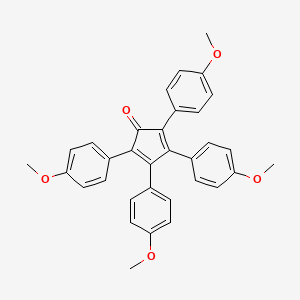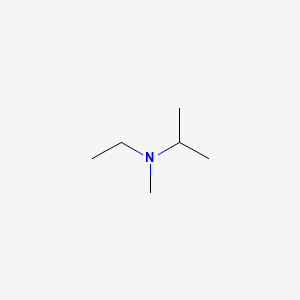![molecular formula C22H34O4 B14665212 3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid CAS No. 51257-02-4](/img/structure/B14665212.png)
3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid is an organic compound belonging to the class of hydroxycinnamic acids. This compound is characterized by the presence of a dodecyloxy group and a methoxy group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. Hydroxycinnamic acids are known for their antioxidant properties and are commonly found in various plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of vanillin with dodecyl bromide in the presence of a base to form the dodecyloxy derivative. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the prop-2-enoic acid moiety . The reaction conditions typically involve the use of solvents such as dichloromethane and bases like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The methoxy and dodecyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated acids.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Used in the formulation of cosmetics and personal care products due to its antioxidant properties.
Mechanism of Action
The mechanism of action of 3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid involves its ability to scavenge free radicals and reduce oxidative stress. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting cells from oxidative damage. Additionally, it may modulate various signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid:
3-(3,4-dimethoxyphenyl)prop-2-enoic acid: Contains two methoxy groups on the phenyl ring but lacks the dodecyloxy group.
Uniqueness
The presence of the dodecyloxy group in 3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid imparts unique lipophilic properties, enhancing its ability to interact with lipid membranes and potentially increasing its bioavailability and efficacy in biological systems .
Properties
CAS No. |
51257-02-4 |
|---|---|
Molecular Formula |
C22H34O4 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
3-(4-dodecoxy-3-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C22H34O4/c1-3-4-5-6-7-8-9-10-11-12-17-26-20-15-13-19(14-16-22(23)24)18-21(20)25-2/h13-16,18H,3-12,17H2,1-2H3,(H,23,24) |
InChI Key |
PLTHKCIETGUWER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)C=CC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14665142.png)
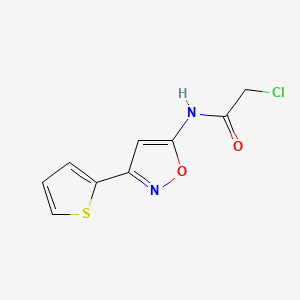

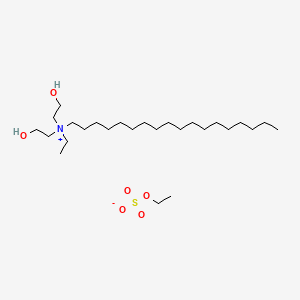
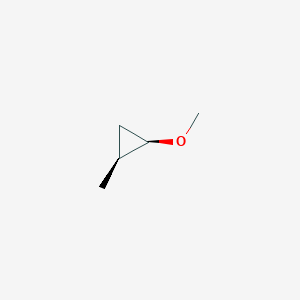

![Benzene, 1-nitro-4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14665172.png)
methanone](/img/structure/B14665175.png)
